(1-(Pyridin-2-yl)cyclopropyl)methanamine is an organic compound characterized by its unique structure, which includes a cyclopropyl group attached to a pyridine ring at the 2-position, along with a methanamine functional group. Its molecular formula is with a molecular weight of approximately 148.21 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block for more complex organic molecules.
This compound belongs to the class of amines and is a derivative of both pyridine and cyclopropane. It is classified under organic compounds with heterocyclic aromatic properties due to the presence of the pyridine ring. The structural uniqueness of (1-(Pyridin-2-yl)cyclopropyl)methanamine allows it to engage in various chemical reactions, making it valuable for scientific research and industrial applications.
The synthesis of (1-(Pyridin-2-yl)cyclopropyl)methanamine can be achieved through several methods, primarily focusing on reductive amination techniques:
These methods have been optimized for industrial production, often employing continuous flow reactors to enhance scalability and purity of the final product.
The molecular structure of (1-(Pyridin-2-yl)cyclopropyl)methanamine features:
The compound's three-dimensional conformation can significantly influence its biological activity and chemical behavior, making structural analysis crucial for understanding its properties .
(1-(Pyridin-2-yl)cyclopropyl)methanamine can undergo various chemical reactions:
These reactions are essential for exploring new synthetic pathways and developing derivatives with enhanced properties.
The mechanism of action for (1-(Pyridin-2-yl)cyclopropyl)methanamine involves its interaction with specific biological targets, potentially acting as an agonist or antagonist at certain receptors. This compound may modulate enzyme activity or interfere with cellular signaling pathways, contributing to its therapeutic potential. Detailed studies are required to elucidate the exact molecular mechanisms involved in its biological activity .
The physical properties of (1-(Pyridin-2-yl)cyclopropyl)methanamine include:
The chemical properties include:
These properties are critical for determining suitable conditions for storage, handling, and application in various fields .
(1-(Pyridin-2-yl)cyclopropyl)methanamine has several applications in scientific research:
The cyclopropane ring, characterized by its three-membered aliphatic structure with significant ring strain (approximately 27.5 kcal/mol), confers unique physicochemical and pharmacological properties to bioactive molecules. This high strain energy results in shorter C-C bonds (≈1.50 Å) compared to typical alkanes (1.54 Å) and creates bond angles constrained to 60° versus the tetrahedral 109.5°, leading to altered electronic distributions and enhanced dipole moments. These features significantly influence molecular conformation, binding affinity, and metabolic stability when incorporated into pharmaceutical scaffolds [4].
In neuropharmacology, cyclopropane-containing compounds demonstrate distinct advantages. The elevated C-H bond dissociation energy (BDE ≈ 106 kcal/mol for cyclopropane vs. 98-101 kcal/mol for linear alkanes) imparts resistance to cytochrome P450 (CYP)-mediated oxidative metabolism. This property is strategically exploited in drugs like pitavastatin, where a cyclopropyl group diverts metabolism away from CYP3A4 to the less problematic CYP2C9 pathway, substantially reducing drug-drug interaction (DDI) potential. Similarly, the RNA splice modifier risdiplam incorporates a cyclopropyl group to mitigate hERG channel binding and phospholipidosis risks while maintaining metabolic stability through flavin-containing monooxygenase (FMO)-mediated biotransformation .
Table 1: Comparative Bond Properties in Medicinal Chemistry Motifs
Structural Motif | Bond Length (Å) | Bond Angle (°) | Bond Dissociation Energy (kcal/mol) | Metabolic Vulnerability |
---|---|---|---|---|
Cyclopropane | 1.50 | 60 | ~106 (C-H) | Low (CYP-resistant) |
Linear Alkane | 1.54 | 109.5 | 98-101 (C-H) | Moderate-High |
Aromatic Ring | 1.40 | 120 | 110 (C-H) | Variable (position-dependent) |
However, cyclopropyl groups attached to amines present metabolic complexities. The strained ring can undergo CYP-mediated bioactivation, generating reactive intermediates. Trovafloxacin, a fluoroquinolone antibiotic withdrawn due to hepatotoxicity, exemplifies this risk: CYP1A2 oxidizes its cyclopropylamine moiety, producing ring-opened intermediates that form covalent adducts with hepatic proteins. Similarly, hepatitis C NS5B inhibitors featuring cyclopropyl groups undergo NADPH-dependent oxidation to hydroxylated metabolites and glutathione (GSH) conjugates, necessitating replacement with gem-dimethyl groups to avert bioactivation . For (1-(Pyridin-2-yl)cyclopropyl)methanamine, the strategic positioning of the aminomethyl group adjacent to the strained ring creates both opportunities for conformational restraint in target binding and challenges in predicting metabolic fate.
Pyridine, a six-membered heterocycle with a basic nitrogen (pKa ≈ 5.2 for pyridine itself), serves as a versatile bioisostere for benzene rings in central nervous system (CNS) drug design. Its hydrogen bond-accepting capability, modulated lipophilicity, and capacity for dipole-dipole interactions enhance binding to neuronal targets while improving aqueous solubility—a critical factor for blood-brain barrier (BBB) penetration. The 2-pyridyl isomer, in particular, exhibits distinct metal-coordinating properties and hydrogen-bonding geometries due to the nitrogen atom's ortho-position relative to substituents, making it prevalent in neuroactive compounds [4].
(1-(Pyridin-2-yl)cyclopropyl)methanamine (CAS 535925-68-9; SMILES: NC(c1ccccn1)C1CC1) exemplifies strategic molecular hybridization, merging the pyridine scaffold with a strained cyclopropane ring. This compound's molecular weight (148.20 g/mol) and cLogP (≈1.0, estimated from XLogP3=0.5) fall within optimal ranges for CNS penetration. Its single hydrogen bond donor and two hydrogen bond acceptors further support favorable physicochemical properties. Commercial availability in multi-gram quantities (250mg to 25g) facilitates exploration of its pharmacological potential, though its undefined stereocenter (noted in computed properties) presents opportunities for chiral resolution to study enantiomer-specific effects [3].
Table 2: Physicochemical Profile of (1-(Pyridin-2-yl)cyclopropyl)methanamine
Property | Value | Significance in CNS Drug Design |
---|---|---|
Molecular Formula | C₉H₁₂N₂ | MW < 450 (favorable for BBB penetration) |
Molecular Weight | 148.20 g/mol | Low MW enhances bioavailability |
Hydrogen Bond Donors | 1 (NH₂ group) | Limited HBD enhances membrane permeability |
Hydrogen Bond Acceptors | 2 (Pyridine N, amine N) | Balanced polarity |
Rotatable Bonds | 2 | Conformational flexibility control |
Topological Polar Surface Area | ~32 Ų (calculated) | <60-70 Ų favors CNS exposure |
XLogP3 | 0.5 | Optimal logP for brain penetration |
Structurally analogous pyridine-cyclopropyl hybrids demonstrate compelling CNS activities. Patent EP2907802A1 details cyclopropanamine compounds acting as lysine-specific demethylase 1 (LSD1) inhibitors and histone modification modulators, with potential applications in Alzheimer's disease, schizophrenia, and Huntington's disease. These molecules function through epigenetic regulation, altering gene expression patterns in neuronal pathways without directly activating receptors. Similarly, cyclopropyl(pyridinyl)methanamine derivatives feature in inhibitors targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme modulating cortisol levels in the brain and implicated in stress-related cognitive disorders. The stereoselective synthesis of such compounds—using iridium catalysts with P,N-ligands—highlights the importance of chiral cyclopropane geometry in optimizing target engagement [4] [7].
The integration of aminomethyl groups with cyclopropane rings represents an evolutionary step in neuropharmacophore design, balancing conformational constraint, basic center placement, and metabolic optimization. Early neuroactive compounds utilized simple cyclopropylamine moieties as monoamine oxidase (MAO) substrates or irreversible inhibitors. However, the connection between cyclopropylamine bioactivation and toxicity (e.g., hepatotoxicity observed with trovafloxacin) spurred innovations in molecular design to stabilize this motif [4] .
Table 3: Evolution of Key Aminomethyl-Cyclopropane Derivatives in Neuropsychopharmacology
Era | Representative Compound | Structural Features | Neuropharmacological Target | Development Status |
---|---|---|---|---|
1970s-1990s | Tranylcypromine (Parnate®) | Unsubstituted cyclopropylamine | Irreversible MAO inhibitor | Marketed (depression) |
2000s | Rasagiline (Azilect®) | Propargyl-substituted cyclopropylamine | Selective MAO-B inhibitor | Marketed (Parkinson's) |
2010s | RG7916 (Risdiplam precursor) | Cyclopropylaminopyridine | SMN2 splicing modifier | Replaced (toxicity) |
2020s | Risdiplam (Evrysdi®) | Optimized cyclopropyl-pyridazine | SMN2 splicing modifier | Marketed (SMA) |
Under Study | (1-(Pyridin-2-yl)cyclopropyl)methanamine | Pyridin-2-yl + cyclopropylmethanamine | Undisclosed CNS targets (patented) | Preclinical |
Patent EP2907802A1 exemplifies modern approaches, claiming cyclopropanamine derivatives with substituted heterocycles for treating neurodegenerative and psychiatric disorders. These compounds exhibit multifunctional pharmacology, targeting enzymes like LSD1 and kinases implicated in tau phosphorylation while avoiding off-target activities like hERG channel inhibition. The patent emphasizes stereochemical control, particularly trans-disubstituted cyclopropanes, to achieve optimal target specificity. For instance, enantiomerically pure trans-2-(pyridin-3-yl)cyclopropanecarboxamides serve as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme modulating tryptophan metabolism in the kynurenine pathway—a process dysregulated in depression and neurodegenerative conditions [4].
The development trajectory of risdiplam illustrates the strategic refinement of cyclopropylamine neurotherapeutics. Its predecessor, RG7916, featured a cyclopropylaminopyridine core but produced an N-dealkylated metabolite exhibiting 10-fold higher potency than the parent drug. Although pharmacologically active, this metabolite was excluded from the CNS due to P-glycoprotein (P-gp) efflux, limiting efficacy while contributing to peripheral toxicity. Risdiplam's optimization involved: (1) removing the metabolically vulnerable methyl group, (2) introducing a cyclopropyl moiety to lower basicity (reducing hERG/phospholipidosis risks), and (3) incorporating an imidazopyridazine to eliminate phototoxicity. The resulting molecule achieves therapeutic efficacy without generating problematic metabolites, despite a major inactive metabolite (M1) formed via FMO/CYP3A4 . For (1-(Pyridin-2-yl)cyclopropyl)methanamine, this history suggests careful assessment of potential N-dealkylated metabolites and their CNS penetration is warranted during preclinical development.
CAS No.: 24622-61-5
CAS No.: 18772-36-6
CAS No.: 1910-41-4
CAS No.: 126622-38-6
CAS No.:
CAS No.: 94087-41-9